REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3](S(C2C=CC=CC=2)(=O)=O)[C:4]2[C:9]([CH:10]=1)=[C:8]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][CH:5]=2.C([O-])([O-])=O.[K+].[K+]>CO.O>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[C:8]([C:11]([F:13])([F:12])[F:14])[CH:7]=[CH:6][CH:5]=2 |f:1.2.3,4.5|
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
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Type
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TEMPERATURE
|
Details
|
After 14 h the mixture was cooled
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between Et2O/H2O
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (×2)
|
Type
|
WASH
|
Details
|
Combined organics were washed (H2O, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography (SiO2, 1:1 EtOAc/hexanes eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC(=C2C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 138.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |